

# An In-depth Technical Guide to Veratrole-d2-1: Structure, Synthesis, and Characterization

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## Compound of Interest

Compound Name: Veratrole-d2-1

Cat. No.: B15561472

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Veratrole-d2-1**, a deuterated analog of Veratrole (1,2-dimethoxybenzene). This document details its chemical structure, summarizes its physicochemical properties, and presents methodologies for its synthesis and characterization. The inclusion of detailed experimental protocols and spectroscopic data aims to support researchers in the fields of medicinal chemistry, drug metabolism studies, and materials science.

## Chemical Structure and Properties

**Veratrole-d2-1** is a stable isotope-labeled form of Veratrole, an organic compound naturally found in some plants and used as a building block in the synthesis of other aromatic compounds.<sup>[1][2]</sup> The "-d2-1" designation in its name, along with its chemical formula and SMILES notation, indicates the substitution of two hydrogen atoms with deuterium on the aromatic ring.

Systematic Name: 1,2-dimethoxy-3,6-dideutero benzene Synonyms: 1,2-Dimethoxybenzene-d2-1, Veratrole-d2<sup>[3][4]</sup> CAS Number: 3047059-94-6<sup>[3][5]</sup> Molecular Formula: C<sub>8</sub>H<sub>8</sub>D<sub>2</sub>O<sub>2</sub><sup>[3]</sup> SMILES: COC1=C(C([2H])=CC=C1[2H])OC<sup>[3]</sup>

The deuterium atoms are located at positions 3 and 6 of the benzene ring. This specific labeling is crucial for its application in various research areas, particularly in mechanistic studies and as an internal standard in mass spectrometry-based analyses.

Chemical Structure:

Caption: 2D Structure of **Veratrole-d2-1**.

## Physicochemical Properties

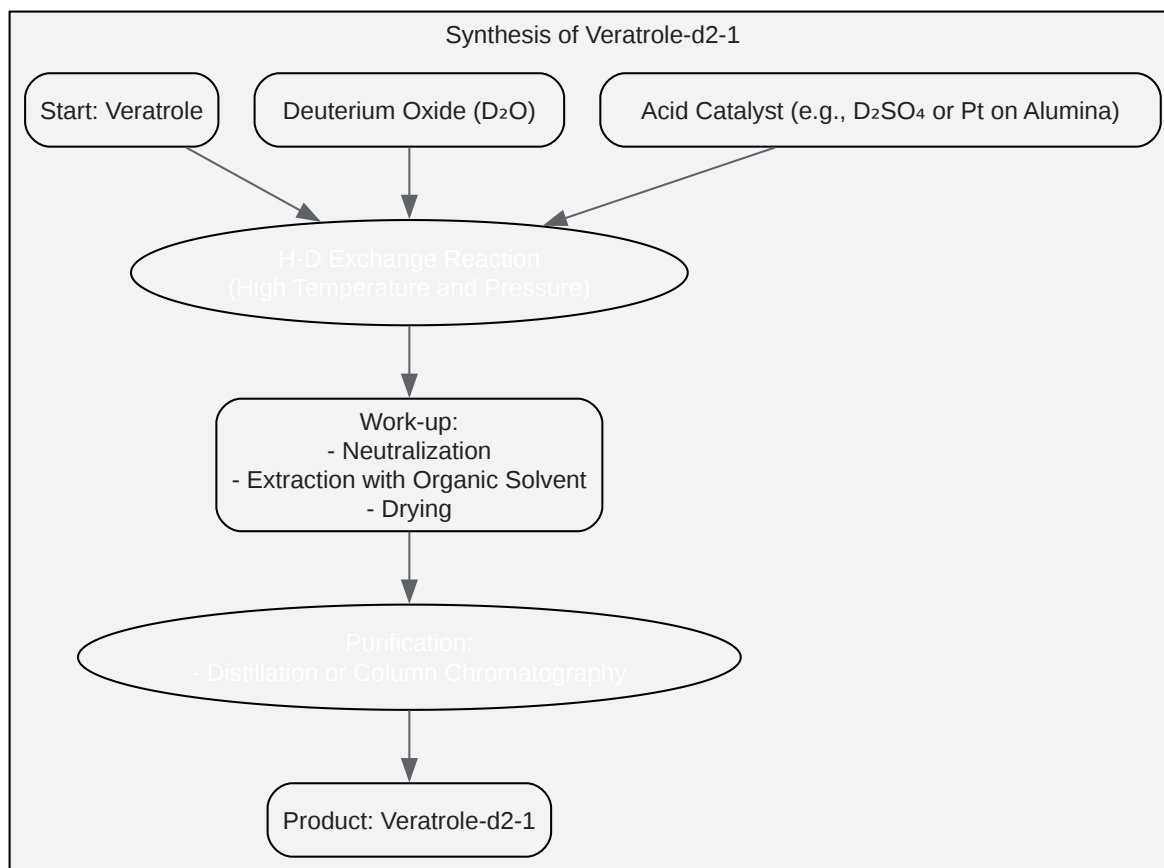
The physicochemical properties of **Veratrole-d2-1** are expected to be very similar to those of unlabeled Veratrole, with a slight increase in molecular weight due to the presence of two deuterium atoms.

Property	Value (Veratrole)	Value (Veratrole-d2-1, Predicted)	Reference
Molecular Weight	138.16 g/mol	140.18 g/mol	[6]
Appearance	Colorless liquid or solid	Colorless liquid or solid	[2]
Melting Point	22-23 °C	22-23 °C	[2]
Boiling Point	206-207 °C	206-207 °C	[2]
Solubility	Slightly soluble in water, miscible with organic solvents	Slightly soluble in water, miscible with organic solvents	[2][7]

## Synthesis of Veratrole-d2-1

While specific, detailed protocols for the synthesis of **Veratrole-d2-1** are not readily available in published literature, a plausible synthetic route can be devised based on general methods for the deuteration of aromatic compounds. One such common method is the acid-catalyzed hydrogen-deuterium exchange reaction.

## Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **Veratrole-d2-1**.

## Experimental Protocol: Hydrogen-Deuterium Exchange

This protocol is a general guideline and may require optimization for yield and isotopic purity.

Materials:

- Veratrole (1,2-dimethoxybenzene)

- Deuterium oxide ( $D_2O$ , 99.9 atom % D)
- Sulfuric acid- $d_2$  ( $D_2SO_4$ , 98 wt. % in  $D_2O$ ) or Platinum on alumina catalyst
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent (e.g., diethyl ether or dichloromethane)
- Saturated sodium bicarbonate solution

#### Procedure:

- In a high-pressure reaction vessel, combine Veratrole, a molar excess of deuterium oxide, and a catalytic amount of sulfuric acid- $d_2$  or a platinum on alumina catalyst.
- Seal the vessel and heat the mixture to a high temperature (e.g., 150-200 °C) for several hours to facilitate the H-D exchange. The reaction progress can be monitored by taking aliquots and analyzing them by  $^1H$  NMR or GC-MS.
- After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by distillation or column chromatography to obtain pure **Veratrole- $d_2$ -1**.

## Spectroscopic Characterization

The structural elucidation of **Veratrole- $d_2$ -1** relies on standard spectroscopic techniques. The expected spectra are based on the known spectra of Veratrole, with modifications arising from the C-D bonds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR: The proton NMR spectrum of **Veratrole-d2-1** is expected to be simpler than that of unlabeled Veratrole. The signals corresponding to the protons at positions 3 and 6 will be absent. The aromatic region will show a multiplet for the remaining two protons, and the methoxy groups will appear as a singlet.

$^{13}\text{C}$  NMR: The carbon-13 NMR spectrum will show signals for all eight carbon atoms. The signals for the deuterated carbons (C3 and C6) will be observed as triplets due to C-D coupling and will have a lower intensity.

$^2\text{H}$  NMR: The deuterium NMR spectrum will show a single resonance in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.

Nucleus	Chemical Shift ( $\delta$ , ppm) - Veratrole	Expected Chemical Shift ( $\delta$ , ppm) - Veratrole-d2-1	Multiplicity	Reference
$^1\text{H}$	~6.89 (m, 4H, Ar-H), ~3.86 (s, 6H, $\text{OCH}_3$ )	~6.89 (m, 2H, Ar-H), ~3.86 (s, 6H, $\text{OCH}_3$ )	Multiplet, Singlet	[6]
$^{13}\text{C}$	~149.2 (C1, C2), ~120.9 (C4, C5), ~111.5 (C3, C6), ~55.8 ( $\text{OCH}_3$ )	~149.2 (C1, C2), ~120.9 (C4, C5), ~111.5 (t, C3, C6), ~55.8 ( $\text{OCH}_3$ )	-	[6]

## Mass Spectrometry (MS)

The mass spectrum of **Veratrole-d2-1** will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  140, which is two mass units higher than that of unlabeled Veratrole ( $m/z$  138). The fragmentation pattern is expected to be similar to that of Veratrole.

Ion	m/z (Veratrole)	m/z (Veratrole-d2-1, Expected)	Reference
[M] <sup>+</sup>	138	140	[6]
[M-CH <sub>3</sub> ] <sup>+</sup>	123	125	[6]
[M-CH <sub>3</sub> -CO] <sup>+</sup>	95	97	[6]

## Infrared (IR) Spectroscopy

The IR spectrum of **Veratrole-d2-1** will be very similar to that of Veratrole. The most significant difference will be the appearance of C-D stretching vibrations at a lower frequency (around 2200-2300 cm<sup>-1</sup>) compared to the C-H stretching vibrations (around 3000-3100 cm<sup>-1</sup>).

Vibrational Mode	Wavenumber (cm <sup>-1</sup> ) - Veratrole	Expected Wavenumber (cm <sup>-1</sup> ) - Veratrole-d2-1	Reference
Aromatic C-H Stretch	3000-3100	3000-3100	[6]
Aromatic C-D Stretch	-	~2200-2300	-
C-O Stretch	~1250	~1250	[6]

## Applications in Research and Development

Deuterated compounds like **Veratrole-d2-1** are valuable tools in several scientific disciplines:

- **Drug Metabolism and Pharmacokinetic (DMPK) Studies:** **Veratrole-d2-1** can be used as an internal standard in quantitative bioanalytical assays to study the metabolism of drugs containing a veratrole moiety.
- **Mechanistic Studies:** The kinetic isotope effect observed when using deuterated compounds can provide insights into reaction mechanisms.
- **Materials Science:** Deuteration can alter the properties of organic materials, which is of interest in the development of organic light-emitting diodes (OLEDs) and other electronic

devices.[8]

## Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and characterization of **Veratrole-d2-1**. The provided data and protocols serve as a valuable resource for researchers working with this and similar deuterated compounds. The unique properties of **Veratrole-d2-1** make it a powerful tool for a wide range of applications in both life sciences and materials science.

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